OCT1 (SLC22A1) Inhibition: The Sole Publicly Available Quantitative Activity Data Point
CAS 1903893-01-5 was evaluated against human OCT1 (SLC22A1) expressed in HEK293 cells using an ASP+ substrate uptake assay. It displayed an IC₅₀ of 1.38 × 10⁵ nM (138 µM) [1]. No quantitative comparator data exist for the closest oxalamide analogs (e.g., the thiophen-2-ylmethyl or 3-chloro-2-methylphenyl congeners) because these analogs have not been profiled against OCT1 in public databases. At the class level, clinically relevant OCT1 inhibitors typically exhibit IC₅₀ values in the low nanomolar to low micromolar range, placing the target compound at the weak end of the affinity spectrum [1].
| Evidence Dimension | OCT1/SLC22A1 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 138,000 nM (138 µM) |
| Comparator Or Baseline | Class baseline: clinically relevant OCT1 inhibitors typically exhibit IC₅₀ values in the low nM to low µM range |
| Quantified Difference | The target compound is >100-fold less potent than typical OCT1 inhibitors; no direct head-to-head comparator data available for close structural analogs |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells; reduction in ASP+ substrate uptake measured by microplate reader [1] |
Why This Matters
This is the only quantitative activity data available for this compound; it establishes a baseline IC₅₀ for OCT1 liability assessment, which is relevant for labs evaluating hepatic uptake or drug-drug interaction potential.
- [1] BindingDB. PrimarySearch_ki for Monomer ID 50241341. IC₅₀ = 1.38E+5 nM against human OCT1. Accessed 2026-05-08. View Source
